
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (4CPTPA) is a novel organic acid that has been studied for its potential applications in various scientific research areas. This compound has been synthesized using a variety of methods, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in the fields of biochemistry, medicinal chemistry, and materials science. In biochemistry, this compound has been studied for its potential to act as a novel inhibitor of enzymes. In medicinal chemistry, this compound has been studied for its potential to act as a novel drug that could be used to treat various diseases. In materials science, this compound has been studied for its potential to be used as a catalyst for the production of polymers and other materials.
Mécanisme D'action
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of an enzyme and prevents other molecules from binding to it. This inhibition can lead to a decrease in the activity of the enzyme, resulting in a decrease in the rate of a particular biochemical reaction. Additionally, this compound has been found to act as a reversible inhibitor, meaning that it can be removed from the enzyme's active site and the enzyme's activity can be restored.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In biochemical studies, this compound has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. In physiological studies, this compound has been found to have a variety of effects on cells and tissues, including modulating the activity of various signaling pathways and influencing the expression of various genes.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a number of advantages and limitations for use in lab experiments. One of the major advantages of this compound is its ability to act as a competitive inhibitor of enzymes, allowing for the inhibition of specific biochemical reactions in a reversible manner. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also limited in its ability to penetrate cell membranes, meaning that it may not be effective for experiments involving intracellular targets.
Orientations Futures
There are a variety of potential future directions for the use of 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. One potential direction is the development of novel drugs that utilize this compound as an active ingredient. Additionally, this compound could be used as a tool to study the effects of enzyme inhibition on various biochemical pathways. This compound could also be used as a tool to study the effects of gene expression on various physiological processes. Finally, this compound could be used as a tool to study the effects of various signaling pathways on cell behavior.
Méthodes De Synthèse
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been synthesized using a variety of methods, including a one-pot reaction, a two-step reaction, and a three-step reaction. The one-pot reaction involves the reaction of 1-chloro-3-trifluoromethyl-5-methylpyrazole with 4-cyclopropyl-1H-pyrazole-5-carboxylic acid in the presence of a base catalyst. The two-step reaction involves the reaction of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid with 4-chloro-3-trifluoromethyl-5-methylpyrazole in the presence of a base catalyst, followed by the reaction of the resulting intermediate with trifluoroacetic acid. The three-step reaction involves the reaction of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid with 4-chloro-3-trifluoromethyl-5-methylpyrazole in the presence of a base catalyst, followed by the reaction of the resulting intermediate with trifluoroacetic anhydride, and finally the reaction of the resulting intermediate with 4-cyclopropyl-1H-pyrazole-5-carboxylic acid.
Propriétés
IUPAC Name |
4-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4(3-1-2-3)5(7(14)15)12-13-6/h3H,1-2H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFFHNMQSALZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2103219-08-3 |
Source


|
| Record name | 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

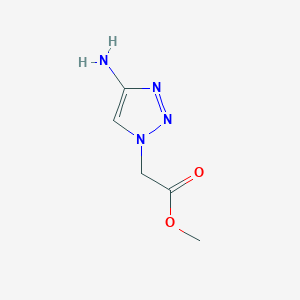
![2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide](/img/structure/B6598586.png)
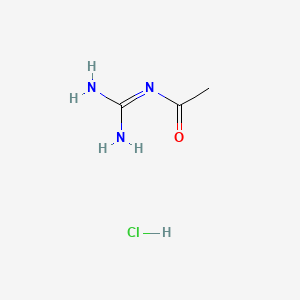
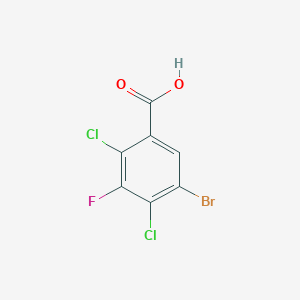

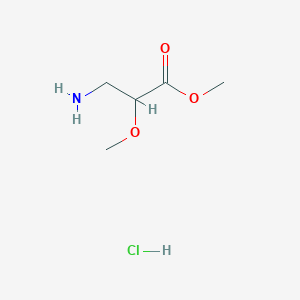
![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
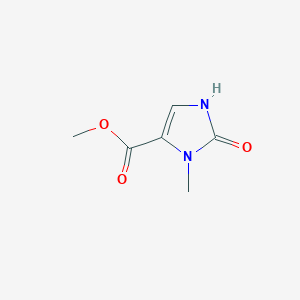
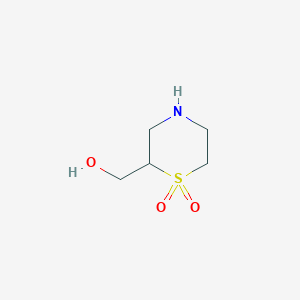

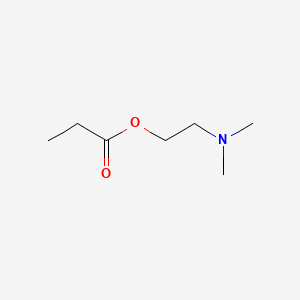
![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)